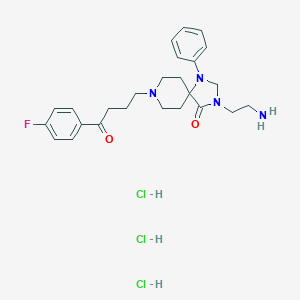![molecular formula C7H11NO2 B053977 1-氮杂双环[2.2.1]庚烷-4-羧酸 CAS No. 119103-15-0](/img/structure/B53977.png)
1-氮杂双环[2.2.1]庚烷-4-羧酸
描述
“1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” is a chemical compound . It is also known as a constrained proline analogue . The compound has a molecular weight of 177.63 .
Synthesis Analysis
The synthesis of “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” has been reported in the literature . The key step in the synthesis is the Diels–Alder reaction using methyl 2-benzamidoacrylate as dienophile . Other synthetic routes have also been explored, such as diazomalonate insertion on 4-phtalimido 1-butene, intramolecular cyclization, and chemoselective reduction of the resulting lactam .
Molecular Structure Analysis
The molecular structure of “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” is characterized by its bicyclic nature and conformational constraints . The core structure is similar to that of pyridine .
Chemical Reactions Analysis
The chemical reactions involving “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” are diverse. For instance, it has been reported that the compound can undergo a successful Minisci reaction with several heterocycle acceptors .
Physical And Chemical Properties Analysis
“1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 177.63 .
科学研究应用
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
“1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” is used in the synthesis of various organic compounds .
Methods of Application
The specific methods of application can vary depending on the desired product. However, it’s generally used as a reagent in organic synthesis .
Results or Outcomes
The outcomes can vary widely depending on the specific reaction. In general, this compound is used to produce a variety of other organic compounds .
Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
Field
Chemical Communications
Summary of the Application
This compound is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Methods of Application
The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Results or Outcomes
The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Use in Peptide Synthesis
Field
Biochemistry
Summary of the Application
This compound is used in peptide synthesis .
Methods of Application
The specific methods of application can vary depending on the desired peptide sequence .
Results or Outcomes
The outcomes can vary widely depending on the specific peptide being synthesized .
Synthesis of Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate
Summary of the Application
This compound is used in the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate .
Methods of Application
The method involves a novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate .
Results or Outcomes
The reaction proceeds efficiently to produce ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate .
Synthesis of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Summary of the Application
This compound is used in the synthesis of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride .
Methods of Application
The specific methods of application can vary depending on the desired product .
Results or Outcomes
The outcomes can vary widely depending on the specific reaction .
Chemistry of Bicyclo- and 1-azabicyclo[1.1.0]butanes
Field
Chemistry
Summary of the Application
This compound is used in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes .
Methods of Application
The method involves a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
Results or Outcomes
The reaction proceeds efficiently with a broad array of substrates .
安全和危害
The safety information for “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
未来方向
The future directions for “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” could involve further exploration of its synthetic routes and potential applications. For instance, the compound could be used as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints . Additionally, the compound could be incorporated into the structure of other drugs to improve their physicochemical properties .
属性
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQBVRGOKBTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611371 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | |
CAS RN |
119103-15-0 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)





![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)